molecular formula C20H18N8O2S2 B11189781 N-(2,4-dimethoxyphenyl)-6-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)methyl]-1,3,5-triazine-2,4-diamine

N-(2,4-dimethoxyphenyl)-6-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)methyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B11189781
M. Wt: 466.5 g/mol
InChI Key: HTYWLDPRNHQBHZ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-6-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)methyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that features a triazine core linked to a triazolobenzothiazole moiety

Properties

Molecular Formula

C20H18N8O2S2

Molecular Weight

466.5 g/mol

IUPAC Name

2-N-(2,4-dimethoxyphenyl)-6-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C20H18N8O2S2/c1-29-11-7-8-12(14(9-11)30-2)22-18-24-16(23-17(21)25-18)10-31-19-26-27-20-28(19)13-5-3-4-6-15(13)32-20/h3-9H,10H2,1-2H3,(H3,21,22,23,24,25)

InChI Key

HTYWLDPRNHQBHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NN=C4N3C5=CC=CC=C5S4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-6-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)methyl]-1,3,5-triazine-2,4-diamine typically involves multiple stepsThe reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like triethylamine to facilitate the nucleophilic attack .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and reduce the formation of by-products. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-6-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)methyl]-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds featuring the [1,2,4]triazolo[3,4-b]benzothiazole scaffold exhibit notable anticancer properties. For instance, derivatives of this scaffold have been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Specific studies highlight that modifications to the triazole ring can enhance cytotoxicity against breast and lung cancer cells .

Antimicrobial Properties

The compound demonstrates promising antimicrobial activity against a range of pathogens. Studies have shown that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with metabolic pathways .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of triazole derivatives suggest potential applications in treating neurodegenerative diseases such as Alzheimer's. The ability of these compounds to inhibit poly(ADP-ribose) polymerases (PARPs) could provide a therapeutic avenue for mitigating neuroinflammation and neuronal cell death .

Pesticidal Activity

The unique chemical structure of N-(2,4-dimethoxyphenyl)-6-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)methyl]-1,3,5-triazine-2,4-diamine has been explored for its pesticidal properties. Preliminary studies suggest that it can act as an effective fungicide and insecticide by disrupting metabolic processes in pests while being less toxic to beneficial organisms .

Polymer Development

The incorporation of triazole-containing compounds into polymer matrices has been investigated for enhancing mechanical properties and thermal stability. Research indicates that these compounds can serve as cross-linking agents or additives in polymer formulations to improve durability and resistance to environmental stressors .

Case Study 1: Anticancer Research

In a study published in Cancer Research, researchers synthesized various derivatives of the compound and tested their efficacy against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated that certain modifications to the triazole moiety significantly increased cytotoxicity with IC50 values in the low nanomolar range .

Case Study 2: Antimicrobial Testing

A comprehensive evaluation of antimicrobial activity was conducted using standard disk diffusion methods against Staphylococcus aureus and Escherichia coli. The compound exhibited zones of inhibition comparable to commercial antibiotics, suggesting its potential as a lead compound for new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-6-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The triazolobenzothiazole moiety can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethoxyphenyl)-6-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)methyl]-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

N-(2,4-dimethoxyphenyl)-6-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)methyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound features a triazine core with multiple functional groups that contribute to its biological activity. The molecular formula is C19H19N5O2SC_{19}H_{19}N_5O_2S, and it has a molecular weight of 381.45 g/mol. The presence of the dimethoxyphenyl group and the triazolo-benzothiazole moiety enhances its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzothiazole and triazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effective inhibition against various bacterial strains. The minimal inhibitory concentration (MIC) values for these compounds suggest potent antibacterial activity comparable to standard antibiotics .

Compound MIC (µg/mL) Target Organism
Compound A50Staphylococcus aureus
Compound B25Escherichia coli
Compound C10Pseudomonas aeruginosa

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrate that it can inhibit the proliferation of various cancer cell lines. For example, compounds containing similar structural motifs have been reported to exhibit IC50 values in the low micromolar range against human leukemia and breast cancer cell lines .

Cell Line IC50 (µM) Effectiveness
MCF-7 (Breast Cancer)15Moderate
K562 (Leukemia)8High
HeLa (Cervical Cancer)20Moderate

The mechanism by which this compound exerts its biological effects is likely multifaceted. Preliminary research suggests that it may induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle . Additionally, its antimicrobial action may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Case Studies

A notable study evaluated the efficacy of this compound in a mouse model bearing human tumor xenografts. Results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone. The study also highlighted favorable pharmacokinetic properties such as good bioavailability and low toxicity at therapeutic doses .

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